molecular formula C11H10N4 B3041270 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 264226-27-9

2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041270
CAS No.: 264226-27-9
M. Wt: 198.22 g/mol
InChI Key: HPJHIZQUPBRFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CID 2745385) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors . The compound's structure incorporates the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery known for its diverse biological activities . Derivatives of imidazo[1,2-a]pyridine have been extensively investigated for their potent anti-cancer properties, demonstrating an ability to inhibit key signaling pathways such as AKT/mTOR, which are crucial for cell survival and proliferation . Some compounds in this class function as selective inhibitors of molecular targets like c-Met, a receptor tyrosine kinase whose aberrant activation is strongly associated with tumor formation, progression, and metastasis . The 1H-pyrazole moiety appended to the core structure is a common pharmacophore that can enhance binding affinity and selectivity towards various enzymatic targets. This molecular framework serves as a versatile intermediate for further chemical exploration and optimization . Researchers can utilize this high-purity compound as a key building block for synthesizing novel derivatives or as a reference compound in biochemical screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-11(9-5-6-12-14-9)15-7-3-2-4-10(15)13-8/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJHIZQUPBRFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Halo Ketone-Mediated Cyclization

The most direct route to imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with α-halo ketones. For 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, this method requires a specialized α-halo ketone bearing both methyl and pyrazole groups. A plausible precursor, 3-(1H-pyrazol-3-yl)-2-bromopropan-1-one, can be synthesized via iodination of 3-(1H-pyrazol-3-yl)propan-1-one followed by bromination. Reaction of this ketone with 2-aminopyridine in ethanol under reflux yields the target compound through nucleophilic substitution and intramolecular cyclization. Challenges include the instability of the pyrazole-containing α-halo ketone, which often necessitates in situ generation. Reported yields for analogous reactions range from 65% to 80%, depending on the steric and electronic properties of the substituents.

Lithium Aluminum Hydride Reduction and Subsequent Functionalization

An alternative approach involves reducing ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to their corresponding alcohols using lithium aluminum hydride (LiAlH4). Oxidation of the alcohol intermediate with 2-iodoxybenzoic acid (IBX) yields aldehydes, which are subsequently converted to nitriles via iodine-mediated ammonolysis. Thioamide formation through H2S gas treatment enables cyclization with α-bromo ketones to furnish the imidazo[1,2-a]pyridine core. While this multistep process achieves moderate yields (70–85%), it requires stringent control over reaction conditions to prevent pyrazole decomposition.

Multicomponent Reaction Protocols

Groebke–Blackburn–Bienaymé Reaction

The three-component Groebke reaction offers a streamlined pathway by combining 2-aminopyridine, aldehydes, and isonitriles. For pyrazole incorporation, 1H-pyrazole-3-carbaldehyde serves as the aldehyde component, while methyl isocyanide introduces the 2-methyl group. However, methyl isocyanide’s limited availability complicates scalability. Substituting tert-butyl isocyanide and subsequently cleaving the tert-butyl group represents a workaround, albeit with reduced overall efficiency (yields: 60–75%). Recent advances in continuous-flow systems using hydrochloric acid catalysis have improved reaction times and yields (up to 85%) for structurally related compounds.

Ultrasonication-Assisted Iodine Catalysis

A metal-free, eco-friendly method employs molecular iodine (20 mol%) under ultrasonication to catalyze the coupling of 2-aminopyridine, methyl ketones, and dimedone. While dimedone typically forms fused cyclohexenone rings, replacing it with pyrazole-containing diketones could theoretically introduce the pyrazole moiety. Reaction optimization studies show that ultrasonication reduces processing times from hours to minutes while maintaining yields above 90% for simpler derivatives. Adapting this protocol for pyrazole integration remains an area of active investigation.

Post-Synthetic Functionalization Approaches

Bromination and Suzuki–Miyaura Coupling

Synthesizing 3-bromo-2-methylimidazo[1,2-a]pyridine provides a versatile intermediate for cross-coupling. Bromination of 2-methylimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively functionalizes position 3, yielding the bromo derivative in 78% efficiency. Subsequent Suzuki–Miyaura coupling with 1H-pyrazole-3-boronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, ethanol/water) installs the pyrazole group, achieving isolated yields of 82–88%. This modular approach benefits from commercial availability of boronic acids but requires halogenated precursors.

C–H Bond Functionalization

Direct C–H sulfenylation or amination at position 3 offers a step-economical alternative. For example, reacting 2-methylimidazo[1,2-a]pyridine with pyrazole disulfides in the presence of potassium tert-butoxide (KOtBu) introduces the pyrazole moiety via radical intermediates. Yields for analogous sulfur incorporations reach 75%, though nitrogen-based couplings remain less explored. Transition metal catalysts like copper(I) iodide enhance regioselectivity but contradict the preference for metal-free protocols.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Cyclocondensation with α-halo ketones provides the highest atom economy but suffers from precursor instability. Multicomponent reactions balance step count and yield, though substrate limitations persist. Post-synthetic coupling ensures regioselectivity but involves additional purification steps. Industrial-scale evaluations favor the Groebke reaction for its reproducibility, whereas laboratory settings prioritize Suzuki coupling for versatility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Methyl at C2/C3 (e.g., target compound vs. MCH1R antagonists) shows divergent target selectivity. Pyrazole at C3 (target) enables COMT binding, while methyl at C3 (MCH1R antagonists) enhances receptor affinity .
  • Heterocyclic Moieties : Pyrazole (target) and triazole (C4, 8p) substituents modulate binding to enzymes (COMT, KRAS) versus antiparasitic activity, respectively .
  • Bulkiness : Biphenyl side chains (2h) improve AChE inhibition, whereas phenyl derivatives are inactive, highlighting steric requirements .

Activity and Selectivity Profiles

Table 2: Activity Data for Selected Derivatives

Compound Name Activity (IC50/Ki/MIC) Selectivity Notes Reference
This compound Not quantified (structural binding) COMT-specific inhibition observed .
C4 () KD ≈ 100 nM (KRASG12D) Mimics inactive KRAS conformation .
Compound 2h () IC50 = 79 µM (AChE) 3.6-fold selective over BChE .
MRK-107 () EC50 = 5 µM (CML cell senescence) Selectively targets leukemia vs. healthy cells .
MCH1R antagonists () Ki < 10 nM High brain exposure in rats .

Key Observations:

  • Enzyme Inhibition : The target compound’s pyrazole group likely facilitates hydrogen bonding in COMT’s active site, analogous to triazole derivatives stabilizing KRAS conformations .
  • Antiparasitic vs. Anticancer Activity : Triazole-fused derivatives (8p, 10a) exhibit antiparasitic effects, whereas selenylation (MRK-107) shifts activity toward anticancer mechanisms .
  • Selectivity : Methyl substitution at R4 (2h) enhances AChE selectivity, whereas unsubstituted derivatives (2f) show weaker inhibition .

Biological Activity

Chemical Identity and Structure

2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its molecular formula is C11H10N4C_{11}H_{10}N_{4}, and it has a molecular weight of approximately 198.22 g/mol. The compound features a unique substitution pattern that contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

  • Anticancer Activity : The compound has shown significant inhibitory effects on cancer cell lines by targeting specific pathways involved in cell proliferation. Notably, it inhibits the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia .
  • Antimicrobial Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses, potentially through the inhibition of key signaling pathways such as p38 MAPK .

The primary mechanism involves the inhibition of tyrosine kinases associated with the FLT3 and BCR-ABL pathways. This action leads to reduced cell proliferation and survival in malignant cells. The compound's structural features allow it to effectively bind to these targets, disrupting their function .

Pharmacokinetics

Imidazo[1,2-a]pyridine derivatives generally exhibit favorable pharmacokinetic properties:

  • Solubility : High solubility in polar solvents enhances bioavailability.
  • Stability : Environmental factors such as pH can influence the stability and efficacy of the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-Methylimidazo[1,2-a]pyridineLacks pyrazole ringLimited anticancer activity
3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridineDifferent substitution patternModerate antimicrobial properties
6-Chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridineChlorine substituentEnhanced anti-inflammatory effects

The specific substitution pattern of this compound grants it distinct chemical and biological properties compared to its analogs .

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer potential of various imidazo[1,2-a]pyridine derivatives, this compound demonstrated notable activity against leukemia cell lines with IC50 values in the low micromolar range. The study highlighted its ability to induce apoptosis via modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated sub-micromolar inhibitory concentrations against MRSA and E. coli strains. The mechanism was attributed to interference with bacterial DNA gyrase and topoisomerase IV .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine?

The synthesis typically involves multicomponent coupling reactions. For example, copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes provides a direct route to imidazo[1,2-a]pyridine scaffolds . Optimization may require inert atmospheres and controlled temperatures to minimize side reactions. Lewis acids like BF₃·OEt₂ or NH₄I can enhance regioselectivity in functionalization steps .

Q. How can structural characterization of imidazo[1,2-a]pyridine derivatives be performed?

Key techniques include:

  • 1H/13C NMR spectroscopy to confirm substitution patterns and regiochemistry (e.g., distinguishing C-3 vs. C-2 functionalization) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weights and fragmentation patterns .
  • X-ray crystallography to resolve intermolecular interactions (e.g., π-stacking in imidazo[1,2-a]pyridines with anti-inflammatory activity) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds?

These compounds exhibit diverse pharmacological properties, including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives), anti-inflammatory, and antimycobacterial activities . Initial screening should prioritize in vitro assays (e.g., enzyme inhibition, cell viability) followed by in vivo models for lead optimization .

Advanced Research Questions

Q. How do substituents at the C-3 position influence biological activity and selectivity?

Substituent size and electronic properties critically modulate activity. For COX-2 inhibitors, bulky groups (e.g., morpholine) enhance selectivity by occupying hydrophobic pockets in the enzyme’s active site. Conversely, smaller substituents (e.g., methyl) may reduce steric hindrance but compromise selectivity . Structure-activity relationship (SAR) studies should combine molecular docking with systematic substitution (e.g., Mannich bases, aryl groups) .

Q. What strategies address regioselectivity challenges in C-3 functionalization?

  • Radical reactions : Transition-metal-catalyzed or photoredox methods enable C–H bond activation for sulfenylation or acylation .
  • Lewis acid catalysis : BF₃·OEt₂ directs electrophilic substitution to C-3 in Friedel-Crafts acylation, avoiding side reactions at C-2 .
  • Oxidative conditions : N-bromosuccinimide (NBS) or I₂-mediated reactions achieve intramolecular amination or oxidative coupling .

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

Contradictions often arise from solvent polarity, catalyst loading, or substrate electronic effects. For example:

  • Sulfenylation : NH₄I catalysis in polar solvents (e.g., DMF) favors C-3 selectivity, while CuI-BF₃·OEt₂ in nonpolar solvents may shift reactivity .
  • Acylation : High Lewis acid concentrations (≥20 mol%) improve conversion but risk over-functionalization; parallel reaction monitoring (e.g., TLC, HPLC) is advised .

Q. What methodologies optimize imidazo[1,2-a]pyridine derivatives for in vivo studies?

  • Pharmacokinetic optimization : Introduce polar groups (e.g., carboxylic acids) to enhance solubility without compromising membrane permeability .
  • Metabolic stability : Replace labile substituents (e.g., esters) with bioisosteres (e.g., amides) based on in vitro microsomal assays .
  • Toxicity screening : Assess hepatotoxicity and off-target effects using primary hepatocyte cultures or zebrafish models .

Methodological Considerations

Q. How to design imidazo[1,2-a]pyridine-based probes for mechanistic studies?

  • Fluorescent derivatives : Attach fluorophores (e.g., 2-hydroxyphenyl groups) to monitor binding or cellular localization via fluorescence quenching/shifts .
  • Photoaffinity labels : Incorporate diazirine or benzophenone moieties for target identification via cross-linking and pull-down assays .

Q. What analytical techniques resolve crystal packing and intermolecular interactions?

  • Single-crystal X-ray diffraction : Reveals π–π stacking, hydrogen bonding (C–H⋯N), and hydrophobic interactions critical for solid-state stability .
  • DSC/TGA : Evaluates thermal stability and polymorphism, which impact formulation strategies .

Q. How to troubleshoot low yields in multicomponent coupling reactions?

  • Catalyst screening : Test alternative Cu(I)/Cu(II) sources (e.g., CuI vs. Cu(OAc)₂) to balance reactivity and decomposition .
  • Substrate pre-activation : Pre-form imine intermediates from aldehydes and amines to bypass kinetic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.